molecular formula C8H12N2O B13158019 3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one

3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one

Cat. No.: B13158019
M. Wt: 152.19 g/mol
InChI Key: WKFCIAVGFNKGSR-UHFFFAOYSA-N
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Description

1,2,3,4,5,6,7,8-octahydro-1,6-naphthyridin-2-one is a nitrogen-containing heterocyclic compound. It is a derivative of naphthyridine, which is a fused-ring system resulting from the fusion of two pyridine rings through two adjacent carbon atoms. This compound is of significant interest in synthetic and medicinal chemistry due to its unique structure and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4,5,6,7,8-octahydro-1,6-naphthyridin-2-one can be synthesized through various methods. One common approach involves the hydrogenation of naphthyridine derivatives under specific conditions. For example, the hydrogenation of 2-naphthol can yield the desired compound .

Industrial Production Methods

Industrial production methods for 1,2,3,4,5,6,7,8-octahydro-1,6-naphthyridin-2-one typically involve large-scale hydrogenation processes. These processes are optimized for high yield and purity, often using catalysts such as palladium or platinum on carbon to facilitate the hydrogenation reaction .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5,6,7,8-octahydro-1,6-naphthyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthyridines, naphthyridine oxides, and fully hydrogenated derivatives .

Scientific Research Applications

1,2,3,4,5,6,7,8-octahydro-1,6-naphthyridin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3,4,5,6,7,8-octahydro-1,6-naphthyridin-2-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the functional groups present on the compound .

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

3,4,5,6,7,8-hexahydro-1H-1,6-naphthyridin-2-one

InChI

InChI=1S/C8H12N2O/c11-8-2-1-6-5-9-4-3-7(6)10-8/h9H,1-5H2,(H,10,11)

InChI Key

WKFCIAVGFNKGSR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C1CNCC2

Origin of Product

United States

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